Magnesium bromide magnesium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

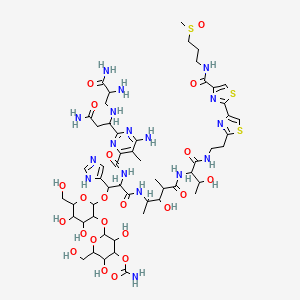

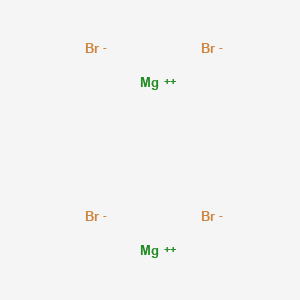

Magnesium bromide magnesium, commonly referred to as magnesium bromide, is an inorganic compound with the chemical formula MgBr₂. It consists of one magnesium atom and two bromine atoms. This compound is known for its white crystalline appearance and hygroscopic nature, meaning it readily absorbs moisture from the air. Magnesium bromide is used in various applications, including organic synthesis and medicine.

準備方法

Synthetic Routes and Reaction Conditions: Magnesium bromide can be synthesized through several methods:

Direct Reaction: Elemental magnesium reacts with bromine under controlled conditions to form magnesium bromide. This reaction is highly exothermic and releases a significant amount of energy.

Reaction with Hydrobromic Acid: Magnesium oxide or magnesium carbonate reacts with hydrobromic acid to produce magnesium bromide and water or carbon dioxide, respectively

Industrial Production Methods: In industrial settings, magnesium bromide is often produced by treating magnesium oxide with hydrobromic acid, followed by crystallization above 0°C to obtain the hexahydrate form. The anhydrous form can be prepared by heating the hexahydrate with dry hydrogen bromide gas .

化学反応の分析

Types of Reactions: Magnesium bromide undergoes various chemical reactions, including:

Oxidation and Reduction: Magnesium bromide can participate in redox reactions, where it can be reduced to magnesium and bromine.

Substitution Reactions: It can act as a Lewis acid catalyst in organic synthesis, facilitating reactions such as the aldol reaction.

Common Reagents and Conditions:

Oxidation: Treatment with chlorine can convert magnesium bromide to magnesium chloride.

Substitution: In organic synthesis, magnesium bromide is used with reagents like dioxane to form coordination polymers.

Major Products:

Magnesium Chloride: Formed by treating magnesium bromide with chlorine.

Organic Compounds: Various organic synthesis reactions yield products like aldol derivatives.

科学的研究の応用

Magnesium bromide has a wide range of applications in scientific research:

Chemistry: It is used as a Lewis acid catalyst in organic synthesis, aiding in reactions such as the aldol reaction and the Grignard reaction

Biology and Medicine: Magnesium bromide has been used as a mild sedative and anticonvulsant for treating nervous disorders

Industry: It serves as a flame retardant and modifies the catalytic properties of palladium on charcoal.

作用機序

Magnesium bromide exerts its effects through various mechanisms:

Lewis Acid Catalysis: As a Lewis acid, magnesium bromide can accept electron pairs, facilitating various organic reactions.

Sedative and Anticonvulsant Effects: In medicine, magnesium bromide’s depressive impact on the central nervous system helps reduce anxiety and manage epileptic seizures.

類似化合物との比較

Magnesium bromide can be compared with other magnesium halides:

Magnesium Chloride (MgCl₂): Similar in structure but used more extensively in de-icing and as a coagulant in tofu production.

Magnesium Iodide (MgI₂): Less common but used in organic synthesis and as a nutritional supplement.

Magnesium Fluoride (MgF₂): Known for its optical properties and used in anti-reflective coatings

Magnesium bromide stands out due to its specific applications in organic synthesis and medicine, highlighting its versatility and importance in various fields.

特性

CAS番号 |

58749-16-9 |

|---|---|

分子式 |

Br4Mg2 |

分子量 |

368.23 g/mol |

IUPAC名 |

dimagnesium;tetrabromide |

InChI |

InChI=1S/4BrH.2Mg/h4*1H;;/q;;;;2*+2/p-4 |

InChIキー |

VVSUWBLWFYUYMY-UHFFFAOYSA-J |

正規SMILES |

[Mg+2].[Mg+2].[Br-].[Br-].[Br-].[Br-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]acetic acid](/img/structure/B14608754.png)

![3-[(5S)-5-(Imidazolidine-1-carbonyl)-2-oxo-2,5-dihydro-1H-imidazol-5-yl]-L-alanyl-L-prolinamide](/img/structure/B14608774.png)

![2,5-Cyclohexadiene-1,4-dione, 2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14608796.png)

![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(2-cyclohexylethyl)piperidine](/img/structure/B14608850.png)